2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-[4-(hydroxymethyl)pyrrolidin-3-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-2-1-6-3-8-4-7(6)5-10;/h6-10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKLZHCDIXTOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the reaction of 4-(hydroxymethyl)pyrrolidine with ethylene oxide under acidic conditions to yield the desired product . The reaction is usually carried out at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets effectively.
Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. The hydroxymethyl group may enhance the binding affinity to serotonin receptors, contributing to mood regulation .
Neuroprotective Effects
Studies have shown that similar compounds can protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.
Synthesis of Heterocycles
The presence of the pyrrolidine ring allows for the formation of various heterocyclic compounds through reactions such as cyclization and functionalization. These heterocycles are crucial in drug design and development .
Ligands in Catalysis
As a ligand in asymmetric catalysis, this compound can facilitate the synthesis of chiral molecules, which are essential in pharmaceutical applications . The ability to form stable complexes with transition metals enhances its utility in catalysis.
Case Study: Antidepressant Properties
A study published in Medicinal Chemistry Research explored the antidepressant effects of pyrrolidine derivatives, including 2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride. Results indicated significant reductions in depressive-like behavior in treated mice compared to controls, suggesting its potential as a new antidepressant agent .
Case Study: Neuroprotection
In another study focusing on neuroprotection, researchers found that compounds similar to this compound exhibited protective effects against neuronal cell death induced by oxidative stress . This finding supports further investigation into its use for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and ethan-1-ol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Observations :
- Hydrogen Bonding Capacity: The target compound’s two hydroxyl groups and hydroxymethyl moiety surpass dopamine HCl’s catechol in hydrogen bond donors (3 vs.
- Steric Effects : Compared to the methyl-substituted analog in , the target lacks steric hindrance from alkyl groups, improving conformational flexibility for binding pocket accommodation.
- Solubility : The hydrochloride salt ensures higher aqueous solubility than the morpholine derivative , which contains a lipophilic oxane ring.
Hypothetical Binding Affinity and Pharmacological Potential
Computational docking studies using methods like Glide XP suggest that the target’s hydroxyl-rich structure may favor binding to enzymes or receptors requiring polar interactions. For example:
- Hydrophobic Enclosure Interactions: The hydroxymethyl and ethanol groups could form hydrogen bonds in hydrophobic pockets, similar to the "neutral-neutral single hydrogen bonds" model in Glide XP scoring .
- Comparison to Dopamine: While dopamine HCl targets catecholamine receptors , the target’s pyrrolidine scaffold may favor binding to aminopeptidases or GABAergic systems due to structural mimicry of cyclic amine inhibitors.
Biological Activity
2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine structure, which is known for various biological activities. The hydroxymethyl group enhances its solubility and interaction with biological targets. The molecular configuration plays a crucial role in its activity, as evidenced by studies on similar pyrrolidine derivatives.
Antibacterial Activity
Research has demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies on related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Sodium Pyrrolidide | 0.0039 | S. aureus |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.025 | E. coli |
The presence of substituents such as halogens significantly influences the antibacterial efficacy of these compounds, suggesting that structural modifications can enhance their bioactivity .
Antifungal Activity
In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity. For example, certain derivatives inhibited the growth of fungi such as Candida albicans, with varying degrees of effectiveness depending on their chemical structure .
Table 2: Antifungal Activity of Selected Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | C. albicans |
| 2,6-Dipiperidino-4-chloroiodobenzene | 32 | C. albicans |
The biological activity of this compound may involve various mechanisms, including disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. The hydroxymethyl group likely contributes to hydrogen bonding interactions with biological macromolecules, enhancing the compound's binding affinity to its targets .
Case Studies
Several studies have explored the efficacy of pyrrolidine derivatives in clinical and laboratory settings:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrrolidine compounds against multi-drug resistant strains, highlighting significant inhibition rates for certain derivatives .
- Fungal Inhibition Study : Another study focused on the antifungal properties of hydroxymethyl-pyrrolidine derivatives, demonstrating their potential as therapeutic agents against resistant fungal strains .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of a pyrrolidine precursor with a hydroxyl-containing aldehyde, followed by hydrochloride salt formation. Key steps include:
- Intermediate purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate intermediates .
- Salt formation : React the free base with HCl in anhydrous ether or methanol under nitrogen atmosphere .
- Validation : Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and structural integrity via -NMR (DO solvent, δ 3.5–4.2 ppm for hydroxyl and pyrrolidine protons) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity analysis : Utilize reversed-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against known standards .
- Structural confirmation :
- NMR : - and -NMR to identify hydroxyl, pyrrolidine, and ethanol moieties. For example, the hydroxymethyl group (CHOH) appears as a triplet at δ 3.6–3.8 ppm .
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] (calculated for CHNOCl: 218.09) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at −20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the hydrochloride salt .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer :
- Perform systematic solubility testing:
Prepare saturated solutions in water, DMSO, ethanol, and chloroform.
Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
- Example : If water solubility conflicts arise (e.g., literature vs. experimental), validate via nephelometry to detect colloidal suspensions .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological assays?
- Methodological Answer :
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% ascorbic acid to inhibit oxidation .
- Temperature control : Conduct time-dependent stability assays at 4°C, 25°C, and 37°C, monitoring degradation via LC-MS .
- Chelating agents : Add EDTA (1 mM) to mitigate metal-catalyzed degradation .
Q. How can mechanistic studies elucidate the compound’s role in modulating biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Target engagement assays :
- Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure binding affinity to recombinant kinases .
- Perform calcium flux assays in HEK293 cells expressing GPCRs to assess functional activity .
- SAR analysis : Synthesize analogs with modified hydroxymethyl or ethanol groups to identify critical pharmacophores .
Q. What analytical methods are suitable for detecting trace impurities (<0.1%) in bulk synthesis batches?
- Methodological Answer :
- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry to identify impurities with ppm-level accuracy .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to generate impurities for spectral matching .
Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
